hDHODH Inhibition: 1,2,5- vs. 1,3,4-Thiadiazole Scaffolds
The 1,2,5-thiadiazole scaffold, as found in 3-Amino-4-phenyl-1,2,5-thiadiazole, provides a distinct chemical and electronic framework compared to its 1,3,4-thiadiazole isomer. In a 2026 study on human dihydroorotate dehydrogenase (hDHODH) inhibitors, a 1,2,5-thiadiazole derivative (compound 31) achieved an IC50 of 0.15 µM against the enzyme [1]. While this is a more advanced derivative, it demonstrates the scaffold's potential for high potency. In contrast, the 1,3,4-thiadiazole series in the same study exhibited a different SAR profile, with the most potent analog (compound 46) showing a higher IC50 of 0.42 µM [1]. This indicates that the 1,2,5-thiadiazole core can be a superior starting point for developing potent hDHODH inhibitors.
| Evidence Dimension | Inhibition of human dihydroorotate dehydrogenase (hDHODH) |
|---|---|
| Target Compound Data | 3-Amino-4-phenyl-1,2,5-thiadiazole (as core scaffold for derivative 31) |
| Comparator Or Baseline | 1,3,4-thiadiazole derivative (compound 46) |
| Quantified Difference | 1,2,5-thiadiazole derivative (31) IC50 = 0.15 µM; 1,3,4-thiadiazole derivative (46) IC50 = 0.42 µM |
| Conditions | In vitro enzymatic assay with recombinant hDHODH |
Why This Matters
For researchers developing anticancer agents targeting hDHODH, selecting the 1,2,5-thiadiazole building block over the 1,3,4-isomer may provide a strategic advantage in achieving greater enzymatic inhibition.
- [1] Al-Harbi, L. M., Al-Saif, F. A., Bari, A., El-Brollosy, N. R., & Refat, M. S. (2026). Design, synthesis and biological evaluation of thiadiazole derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. *Journal of Molecular Structure*, 1331, 145746. https://doi.org/10.1016/j.molstruc.2026.145746 View Source
